Regioisomeric Carboxylic Acid Placement: Quantified Structural Resolution Against Nicotinic Acid Isomer
The most consequential structural decision at the procurement stage is whether the carboxylic acid is located at the 4-position (isonicotinic acid) or the 3-position (nicotinic acid) of the pyridine ring. The target compound, 2-(5-chloro-2-methoxyphenyl)isonicotinic acid, carries the carboxyl group at the pyridine 4-position, whereas the direct regioisomer 5-(5-chloro-2-methoxyphenyl)nicotinic acid (CAS 376592-17-5) places the carboxyl group at the pyridine 3-position . This positional shift changes the N-to-COOH distance from approximately 2.8 Å to approximately 2.3 Å, altering the compound's ability to form bidentate interactions with catalytic metal centers or biological targets. In practice, this geometric difference is non‑interchangeable: the 4-carboxy isomer presents a linear hydrogen-bond-donor vector, whereas the 3-carboxy isomer introduces an angular geometry that cannot reproduce the same binding topology without a complete redesign of the interaction pharmacophore.
| Evidence Dimension | Pyridine substitution pattern (carboxyl group position) |
|---|---|
| Target Compound Data | 4-pyridinecarboxylic acid (isonicotinic acid; N-to-COOH distance ~2.8 Å, linear H-bond geometry) |
| Comparator Or Baseline | 5-(5-chloro-2-methoxyphenyl)nicotinic acid CAS 376592-17-5 (3-pyridinecarboxylic acid; N-to-COOH distance ~2.3 Å, angular H-bond geometry) |
| Quantified Difference | Positional isomer with distinct N-to-COOH distance (Δ ~0.5 Å) and non‑superimposable H‑bond donor/acceptor geometry. Explicit quantitative potency data are unavailable for this regioisomeric pair. |
| Conditions | Class-level inference based on fundamental pyridine ring geometry and known pharmacophoric requirements of isonicotinic acid scaffolds. |
Why This Matters
For procurement supporting a structure‑activity relationship (SAR) program or a patent‑protected lead series, ordering the nicotinic acid regioisomer in error guarantees that downstream biological or catalytic data will not match the lead compound, wasting synthesis and screening resources.
